Direct Comparison: 2-Nitrophenylacetone Reductive Cyclization Yield vs. Alternative Nitroarene Substrates in Indole Synthesis
In the production of 2-methylindole via reductive cyclization, 2-nitrophenylacetone (the target compound) achieves a 68% yield when reduced with iron in acetic acid/sodium acetate [1]. This yield is lower than the 81% achieved using 2-nitro-1-(2-nitrophenyl)propene with H2/Pd-C [2], but higher than the 64% yield obtained from aniline-based routes using tin dichloride and ruthenium trichloride at 180°C [3]. The 4-fluoro analog (4-fluoro-2-nitrophenylacetone) achieves 95% yield with zinc/acetic acid but generates zinc oxide waste, whereas the target compound's iron-mediated reduction offers a more environmentally favorable metal waste profile [1].
| Evidence Dimension | Yield of 2-methylindole or substituted indole in reductive cyclization |
|---|---|
| Target Compound Data | 68% yield (2-nitrophenylacetone with Fe/HOAc/NaOAc) |
| Comparator Or Baseline | 81% yield (2-nitro-1-(2-nitrophenyl)propene with H2/Pd-C); 64% yield (aniline with SnCl2/RuCl3/PPh3); 95% yield (4-fluoro-2-nitrophenylacetone with Zn/HOAc) |
| Quantified Difference | Target yield is 13 percentage points lower than H2/Pd-C route but avoids noble metal catalyst; target yield is 27 percentage points lower than 4-fluoro analog but eliminates zinc oxide waste; target yield is 4 percentage points higher than aniline route |
| Conditions | Fe powder, acetic acid, sodium acetate, reflux; H2 (1 atm), 10% Pd/C, room temperature; SnCl2·2H2O, RuCl3·nH2O, PPh3, 180°C; Zn dust, 50% aqueous acetic acid, room temperature |
Why This Matters
The 68% yield with iron/acetic acid provides a cost-effective, non-noble-metal pathway for indole synthesis that avoids zinc waste disposal costs, enabling procurement decisions based on both yield targets and downstream processing economics.
- [1] Nissan Chemical Industries, Ltd. Processes for producing indole compound. CN Patent CN1286832C, page 2, lines 23-25, filed 2003. https://patents.google.com/patent/CN1286832C/en. View Source
- [2] European Patent Office. EP1829872A1 - Process for producing indole compound. Page 1, lines 15-18. http://data.epo.org/publication-server/rest/v1.2/patents/EP1829872NWA1/document.xml. View Source
- [3] European Patent Office. EP1829872A1 - Process for producing indole compound. Page 1, lines 18-21. http://data.epo.org/publication-server/rest/v1.2/patents/EP1829872NWA1/document.xml. View Source
